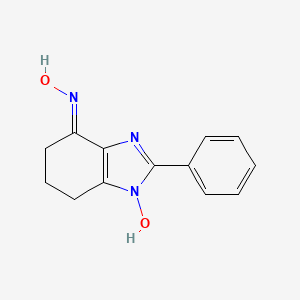
N-(3-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine, commonly known as Trazodone, is a psychoactive drug that is primarily used to treat depression and anxiety disorders. It belongs to the class of drugs called serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is known for its unique mechanism of action and has been extensively studied for its biochemical and physiological effects.
作用機序
Trazodone works by blocking the reuptake of serotonin in the brain, which increases the concentration of serotonin in the synaptic cleft. It also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. Trazodone's unique mechanism of action makes it an effective treatment option for depression and anxiety disorders.
Biochemical and Physiological Effects:
Trazodone has been shown to have several biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the brain, which is known to improve mood and reduce anxiety. Trazodone also has a sedative effect, which may help patients with insomnia. It has also been shown to have antihistaminic and alpha-adrenergic blocking effects, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
Trazodone has several advantages for lab experiments. It is a well-studied compound with a unique mechanism of action, making it an ideal candidate for studying the effects of serotonin on mood and anxiety. Trazodone also has a low potential for abuse and dependence, making it a safe and effective treatment option for these disorders. However, Trazodone also has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. It also has a narrow therapeutic window, which may make it difficult to determine the optimal dosage for different patients.
将来の方向性
There are several future directions for the study of Trazodone. One area of research is the development of new and more effective antidepressant and anxiolytic drugs based on Trazodone's unique mechanism of action. Another area of research is the study of Trazodone's effects on other psychiatric disorders, such as bipolar disorder, schizophrenia, and PTSD. Finally, the long-term effects of Trazodone on mood and anxiety should be studied to determine its potential as a long-term treatment option for these disorders.
Conclusion:
In conclusion, Trazodone is a well-studied compound with a unique mechanism of action that makes it an effective treatment option for depression and anxiety disorders. It has several advantages for lab experiments, including its low potential for abuse and dependence. However, it also has some limitations, such as its short half-life and narrow therapeutic window. Future research should focus on the development of new and more effective drugs based on Trazodone's unique mechanism of action and the study of its effects on other psychiatric disorders.
合成法
Trazodone can be synthesized by the reaction of 3-chlorobenzaldehyde and 4-(4-methylphenyl)-1-piperazinamine in the presence of a suitable catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form Trazodone. The synthesis of Trazodone has been extensively studied, and several methods have been developed to improve the yield and purity of the compound.
科学的研究の応用
Trazodone has been extensively studied for its antidepressant and anxiolytic effects. It has also been studied for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder, schizophrenia, and post-traumatic stress disorder (PTSD). Trazodone has been shown to be effective in reducing the symptoms of depression and anxiety in several clinical trials. It is also known to have a low potential for abuse and dependence, making it a safe and effective treatment option for these disorders.
特性
IUPAC Name |
(Z)-1-(3-chlorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3/c1-15-5-7-18(8-6-15)21-9-11-22(12-10-21)20-14-16-3-2-4-17(19)13-16/h2-8,13-14H,9-12H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLPVWWCRJTYCZ-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-chlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarbodithioate](/img/structure/B5910748.png)
![N-[4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910752.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)
![4-[4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5910780.png)





![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)

